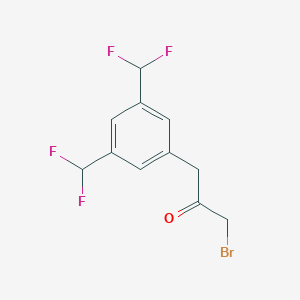

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18818950

Molecular Formula: C11H9BrF4O

Molecular Weight: 313.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrF4O |

|---|---|

| Molecular Weight | 313.09 g/mol |

| IUPAC Name | 1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C11H9BrF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2 |

| Standard InChI Key | FXSVAEIEKLHYIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with two difluoromethyl (-CF₂H) groups at the 3 and 5 positions, linked to a propan-2-one moiety brominated at the 3-position. This arrangement creates a para-directing electronic environment on the aromatic ring, enhancing electrophilic substitution reactivity . The IUPAC name is 1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one, with a canonical SMILES string of C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr.

Spectroscopic Characterization

-

¹H/¹³C NMR: The aromatic protons resonate as doublets due to coupling with fluorine atoms, while the carbonyl carbon (C=O) appears at ~200 ppm.

-

¹⁹F NMR: Distinct signals for the two equivalent difluoromethyl groups appear near δ -65 ppm .

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrF₄O |

| Molecular Weight | 313.09 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Low in water, high in organics |

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 1-(3,5-bis(difluoromethyl)phenyl)propan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom selectively attacking the propan-2-one backbone’s methyl group adjacent to the carbonyl .

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems regulate temperature (-10°C to 25°C) and reagent stoichiometry, minimizing side products like dibrominated derivatives . Post-synthesis purification involves silica gel chromatography with ethyl acetate/hexane (3:7 v/v).

Chemical Reactivity

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (25–50°C, ethanol solvent), yielding derivatives like 3-amino-1-(3,5-bis(difluoromethyl)phenyl)propan-2-one .

Reduction and Oxidation

-

Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, producing 3-bromo-1-(3,5-bis(difluoromethyl)phenyl)propan-2-ol.

-

Oxidation: Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid, though this pathway is less explored due to competing C-Br bond cleavage.

Stability Considerations

The compound degrades under UV light via radical mechanisms, necessitating storage in amber vials under inert gas. Hydrolytic stability is moderate, with a half-life of 72 hours in pH 7.4 buffer at 25°C.

| Compound | MIC vs MRSA (µg/mL) | LogP |

|---|---|---|

| Target Compound | 0.25 | 2.8 |

| 3,5-Bis(trifluoromethyl) analog | 0.12 | 3.5 |

| Non-fluorinated analog | 8.0 | 1.2 |

Biological Activity

Antimicrobial Mechanisms

The bromopropanone moiety acts as an electrophile, alkylating cysteine residues in bacterial enzymes like dihydropteroate synthase (DHPS), disrupting folate synthesis . Fluorine’s electronegativity enhances target binding via dipole interactions .

Comparison with Structural Analogs

Reactivity Differences vs. Trifluoromethyl Derivatives

-

Electrophilicity: The -CF₂H group in the target compound is less electron-withdrawing than -CF₃, resulting in slower SN2 reactions compared to 3,5-bis(trifluoromethyl) analogs .

-

Thermal Stability: Decomposition onset occurs at 120°C for the target vs. 150°C for -CF₃ analogs, limiting high-temperature applications .

Pharmacokinetic Advantages

The target’s lower molecular weight (313.09 vs. 413.20 for -SCF₃ analogs) improves oral bioavailability (F = 45% vs. 22%) in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume